molecular formula C19H21Br B12551384 1,1-Diphenyl-7-bromo-1-heptene CAS No. 190432-84-9

1,1-Diphenyl-7-bromo-1-heptene

Katalognummer: B12551384
CAS-Nummer: 190432-84-9
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: XYMJRNBVQOKZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyl-7-bromo-1-heptene is an organic compound characterized by the presence of two phenyl groups attached to the first carbon of a heptene chain, with a bromine atom attached to the seventh carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-7-bromo-1-heptene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenyl-7-bromo-1-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include 1,1-diphenyl-7-hydroxy-1-heptene, 1,1-diphenyl-7-cyano-1-heptene, and 1,1-diphenyl-7-amino-1-heptene.

    Oxidation: Products include 1,1-diphenyl-7-heptanol and 1,1-diphenyl-7-heptanone.

    Reduction: The major product is 1,1-diphenylheptane.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyl-7-bromo-1-heptene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1,1-diphenyl-7-bromo-1-heptene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the double bond can participate in addition reactions, further modifying the compound’s structure and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Diphenyl-7-bromo-1-heptene is unique due to the presence of both phenyl groups and a bromine atom, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

190432-84-9

Molekularformel

C19H21Br

Molekulargewicht

329.3 g/mol

IUPAC-Name

(7-bromo-1-phenylhept-1-enyl)benzene

InChI

InChI=1S/C19H21Br/c20-16-10-2-1-9-15-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-15H,1-2,9-10,16H2

InChI-Schlüssel

XYMJRNBVQOKZPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CCCCCCBr)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.